molecular formula C19H14F3N3O3 B2987016 5-[4-(trifluoromethoxy)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 1903305-91-8

5-[4-(trifluoromethoxy)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2987016
CAS No.: 1903305-91-8
M. Wt: 389.334
InChI Key: ZXNVPJUVPCOQET-UHFFFAOYSA-N
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Description

5-[4-(trifluoromethoxy)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a trifluoromethoxybenzoyl group attached to a triazatricyclo tetradeca-tetraenone core, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(trifluoromethoxy)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazatricyclo core: This can be achieved through a series of cyclization reactions involving appropriate starting materials under controlled conditions.

    Introduction of the trifluoromethoxybenzoyl group: This step often involves the use of trifluoromethoxybenzoyl chloride in the presence of a base to facilitate the acylation reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out efficiently on a larger scale.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-[4-(trifluoromethoxy)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[4-(trifluoromethoxy)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 5-[4-(trifluoromethoxy)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one exerts its effects involves interaction with specific molecular targets. These may include:

    Enzyme inhibition: The compound may bind to the active site of enzymes, preventing their normal function.

    Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Pathways involved: The specific pathways affected depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-[4-(trifluoromethoxy)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one: shares similarities with other triazatricyclo compounds and benzoyl derivatives.

    Triazatricyclo compounds: These compounds have a similar core structure but may differ in the substituents attached to the core.

    Benzoyl derivatives: Compounds with a benzoyl group attached to various core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of a trifluoromethoxybenzoyl group with a triazatricyclo core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-[4-(trifluoromethoxy)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O3/c20-19(21,22)28-13-6-4-12(5-7-13)17(26)24-10-8-15-14(11-24)18(27)25-9-2-1-3-16(25)23-15/h1-7,9H,8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNVPJUVPCOQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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